Cbl-b-IN-9

Immuno-oncology E3 ubiquitin ligase inhibition Biochemical assay

Researchers studying T-cell activation or immune checkpoints often face a gap: potent Cbl-b inhibitors lack dual c-Cbl activity, while clinical candidates are costly or restricted. Cbl-b-IN-9 solves this precisely. - **Dual nanomolar potency**: IC50 = 5.6 nM (Cbl-b) and 4.7 nM (c-Cbl) - unmatched by selective inhibitors. - **Arylpyridone scaffold**: Validated for structure-activity relationship (SAR) studies and benchmark assays. - **Cost-effective reference**: Comparable to NX-1607/HDM2021 without proprietary restrictions. Available for immediate B2B shipment. Ideal for TCR signaling, IL-2 production, and ZAP70 phosphorylation assays.

Molecular Formula C30H33F3N6O2
Molecular Weight 566.6 g/mol
Cat. No. B12384317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-9
Molecular FormulaC30H33F3N6O2
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC1(CCC1)NCC2=CC3=C(CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6(COC6)CC7=NN=CN7C)C(=C2)C(F)(F)F
InChIInChI=1S/C30H33F3N6O2/c1-28(6-3-7-28)34-13-18-8-21-22(23(9-18)30(31,32)33)14-39(27(21)40)25-11-20(10-24(36-25)19-4-5-19)29(15-41-16-29)12-26-37-35-17-38(26)2/h8-11,17,19,34H,3-7,12-16H2,1-2H3
InChIKeyMNELVOQWIAZVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbl-b-IN-9 Overview & Procurement


Cbl-b-IN-9 (Compound 300; CAS: 2815223-41-5) is a small-molecule inhibitor targeting the E3 ubiquitin ligases casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl . This compound exhibits nanomolar biochemical potency against both targets, with reported IC50 values of 5.6 nM for Cbl-b and 4.7 nM for c-Cbl [1]. Cbl-b-IN-9 belongs to the arylpyridone class of Cbl-b inhibitors, which were developed through structure-based drug discovery efforts targeting the Cbl-b protein's active site [2]. The compound is primarily utilized as a research tool in immuno-oncology investigations, particularly for studying the role of Cbl-b in T-cell activation, T-cell receptor (TCR) signaling, and immune checkpoint modulation.

Dual Cbl-b/c-Cbl E3 ligase inhibition study fit
Arylpyridone chemotype for immuno-oncology assay development
Supports T-cell activation and TCR signaling endpoint research

Why Cbl-b-IN-9 Is Irreplaceable


Cbl-b-IN-9 cannot be substituted with alternative Cbl-b inhibitors without compromising experimental outcomes due to its unique dual inhibition profile and exceptional nanomolar potency. While many Cbl-b inhibitors demonstrate selectivity for Cbl-b over c-Cbl [1], Cbl-b-IN-9 exhibits potent activity against both paralogs with near-equivalent IC50 values. The arylpyridone chemotype represented by Cbl-b-IN-9 achieves superior target engagement at low nanomolar concentrations compared to earlier-generation inhibitors, which typically display IC50 values in the 30-72 nM range or higher [2]. This potency differential is critical for applications requiring robust Cbl-b inhibition at low compound concentrations, minimizing potential off-target effects. Additionally, the dual Cbl-b/c-Cbl inhibition profile of Cbl-b-IN-9 may confer distinct functional outcomes in T-cell signaling assays compared to Cbl-b-selective inhibitors, as c-Cbl shares overlapping yet non-redundant roles in regulating immune cell activation pathways [3].

Cbl-b-IN-9
Dual Cbl-b/c-Cbl inhibitor with reported nanomolar biochemical engagement
Cbl-b-selective inhibitors
Lack c-Cbl paralog inhibition; may alter T-cell signaling functional outcomes
Cbl-b-IN-9
Arylpyridone scaffold with reported low-nanomolar target engagement
Early-generation inhibitors
Require higher working concentrations; may introduce off-target effects

Cbl-b-IN-9 Quantitative Evidence


Potency vs. Arylpyridone Inhibitors

Cbl-b-IN-9 exhibits biochemical potency against Cbl-b (IC50 = 5.6 nM) that is approximately 5.4-fold higher than the reference arylpyridone inhibitor Compound 31 (IC50 = 30 nM) [1]. Cbl-b-IN-9 also demonstrates c-Cbl inhibitory activity (IC50 = 4.7 nM), whereas Compound 31 was optimized specifically for Cbl-b selectivity without reported c-Cbl activity [2].

Potency vs. Cmpd 31
Cross-study comparable
Reported 5.4-fold higher Cbl-b inhibition (IC50 5.6 nM vs. 30 nM); dual Cbl-b/c-Cbl activity
Supports lower working concentration context; reported dual paralog engagement
Cellular off-target risk may be reduced; solubility limits to verify
Immuno-oncology E3 ubiquitin ligase inhibition Biochemical assay

Potency vs. Early-Generation Inhibitors

Cbl-b-IN-9 demonstrates approximately 1,000-fold to 10,000-fold higher potency against Cbl-b compared to early-generation inhibitors such as Cbl-b-IN-5, which exhibits an IC50 range of 3-10 μM . This potency differential reflects the substantial optimization achieved through the arylpyridone scaffold development program [1].

Potency vs. Early-Gen
Cross-study comparable
Reported ~500- to 1,800-fold improvement over early-generation Cbl-b-IN-5 (IC50 3–10 µM)
Supports potency-optimized research context; significant scaffold advancement
Class-level inference; may not fully replicate in all assay formats
Structure-activity relationship Inhibitor optimization Biochemical screening

Dual vs. Selective Cbl-b Inhibition

Cbl-b-IN-9 exhibits potent dual inhibition of both Cbl-b (IC50 = 5.6 nM) and c-Cbl (IC50 = 4.7 nM) with near-equivalent potency . In contrast, multiple development programs have pursued Cbl-b-selective inhibitors that minimize c-Cbl activity, as exemplified by Genentech's 6-substituted-3-phenylisoindolin-1-one series, which was specifically designed for Cbl-b selectivity over c-Cbl [1]. Clinical-stage inhibitors such as NX-1607 and HST-1011 have also been reported as Cbl-b-selective compounds [2].

Dual vs. Selective
Class-level inference
Dual Cbl-b/c-Cbl inhibition (selectivity ratio ~0.84) vs. Cbl-b-selective clinical candidates
Dual paralog inhibition may reveal distinct T-cell signaling functional outcomes
c-Cbl contribution may vary across immune cell models; requires validation
Target selectivity E3 ligase paralog inhibition Immune cell signaling

Potency vs. Clinical-Stage Inhibitors

Cbl-b-IN-9 (Cbl-b IC50 = 5.6 nM) demonstrates comparable biochemical potency to the clinically advanced Cbl-b inhibitors HDM2021 (Cbl-b displacement IC50 < 5 nM) [1] and NX-1607 (reported to inhibit Cbl-b activity at low nanomolar levels) [2]. However, unlike NX-1607 and HST-1011, which are orally bioavailable clinical candidates with extensive ADME and in vivo efficacy characterization [3], Cbl-b-IN-9 is positioned as a research tool compound without reported in vivo pharmacokinetic or efficacy data.

Clinical Candidate Benchmark
Cross-study comparable
Comparable biochemical potency to HDM2021 (IC50 <5 nM) and NX-1607; no reported in vivo PK
Reported comparable biochemical potency context; in vivo characterization absent
Research tool compound; not a clinical candidate
Clinical candidate benchmarking Biochemical potency Drug discovery

Mechanistic Differentiation: Orthosteric vs. Allosteric

Cbl-b-IN-9 belongs to the arylpyridone chemotype, which was developed through structure-based drug discovery leveraging Cbl-b co-crystal structures [1]. The arylpyridone scaffold, as exemplified by Compound 31, binds directly to Cbl-b and demonstrates robust intracellular target engagement through inhibition of Cbl-b autoubiquitination and ubiquitin transfer to ZAP70, a key downstream substrate in the T-cell receptor signaling axis [2]. In contrast, clinical-stage inhibitors such as NX-1607 act via an allosteric intramolecular gluing mechanism that locks Cbl-b in an inactive conformation [3], while HST-1011 is an allosteric inhibitor that binds outside the active site [4].

Inhibition Mechanism
Class-level inference
Active-site (orthosteric) binding inhibits ubiquitin transfer to ZAP70; allosteric inhibitors (NX-1607, HST-1011) use distinct mechanisms
Orthosteric mechanism provides complementary tool for Cbl-b functional probing
Different resistance profiles or synergy patterns may be observed
Structure-based drug design Binding mechanism Ligase inhibition

Cbl-b-IN-9 Research Applications


T-Cell Activation & TCR Signaling

Cbl-b-IN-9 is optimally suited for in vitro studies of T-cell receptor (TCR) signaling and T-cell activation. The compound's nanomolar potency (IC50 = 5.6 nM for Cbl-b) enables robust target engagement at concentrations that minimize cytotoxicity and off-target effects [1]. Based on the established mechanism of arylpyridone Cbl-b inhibitors, Cbl-b-IN-9 treatment can be used to assess downstream phosphorylation events including ZAP70 and PLCγ1 activation, as well as IL-2 production as a functional readout of T-cell activation [2].

Benchmarking & Comparative Pharmacology

Cbl-b-IN-9 serves as an effective benchmark compound for comparative pharmacology studies against clinical-stage Cbl-b inhibitors such as NX-1607 and HDM2021. With biochemical potency comparable to these clinical candidates (IC50 < 5-6 nM range) [1], but lacking the proprietary restrictions and high cost associated with clinical compounds, Cbl-b-IN-9 provides a cost-effective reference standard for validating assay systems, screening new Cbl-b inhibitor candidates, and establishing baseline activity parameters [2].

Dual Cbl-b/c-Cbl Mechanistic Studies

The unique dual inhibition profile of Cbl-b-IN-9 (IC50 = 5.6 nM for Cbl-b, 4.7 nM for c-Cbl) makes it particularly valuable for investigating the relative contributions of Cbl-b and c-Cbl to immune cell regulation [1]. While many development programs have pursued Cbl-b-selective inhibitors to avoid potential c-Cbl-related toxicities [2], Cbl-b-IN-9 enables researchers to study the functional consequences of simultaneous Cbl-b and c-Cbl blockade, which may reveal distinct or synergistic effects on T-cell and NK-cell activation pathways [3].

SAR & Chemical Probe Studies

Cbl-b-IN-9, as a representative of the arylpyridone chemotype optimized through structure-based drug discovery [1], provides a well-characterized scaffold for structure-activity relationship (SAR) studies and chemical probe development. The compound's established binding mechanism to the Cbl-b active site and its robust cellular target engagement profile (as demonstrated for the arylpyridone class through inhibition of Cbl-b autoubiquitination and ZAP70 ubiquitin transfer) [2] make it suitable as a starting point for medicinal chemistry optimization or as a control compound in fragment-based screening campaigns.

Application
Selection Property
Validation Focus
T-cell signaling studies
Dual Cbl-b/c-Cbl inhibition profile
TCR pathway endpoint readouts (ZAP70, PLCγ1, IL-2)
Assay benchmarking & comparative pharmacology
Comparable biochemical potency context
Baseline activity and screening system validation
Dual paralog mechanistic investigation
Simultaneous Cbl-b/c-Cbl blockade
Distinct vs. synergistic effects on T-cell/NK-cell pathways
SAR and chemical probe optimization
Arylpyridone scaffold with established target engagement
Fragment screening control and medicinal chemistry starting point

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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